molecular formula C6H3BrClNO3 B231374 [3.2.1]Propellane CAS No. 19074-25-0

[3.2.1]Propellane

Cat. No.: B231374
CAS No.: 19074-25-0
M. Wt: 108.18 g/mol
InChI Key: FYWVNXHGOQXBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3.2.1]Propellane, systematically known as tricyclo[3.2.1.0¹,⁵]octane, is a member of the propellane family of polycyclic hydrocarbons, characterized by three rings sharing a central carbon-carbon bond . This structure imparts significant strain energy, estimated at 60 kcal/mol, which is a key driver of its unique reactivity and value in fundamental research . The central "bridge" bond is notably elongated, and the bridgehead carbons exhibit an inverted tetrahedral geometry, making this compound a fascinating subject for studying bonding theory and strain-release chemistry . The primary research applications of this compound exploit its high reactivity. It readily undergoes spontaneous polymerization, a property explored for creating novel polymeric materials and staffane structures . Its strain-release chemistry is utilized to access otherwise difficult-to-synthesize bicyclic or monocyclic hydrocarbons. A notable characteristic of this compound is its spontaneous reaction with oxygen at room temperature to form a copolymer where the propellane units alternate with peroxide groups, highlighting its potential in materials science and oxidation chemistry . While more stable than smaller propellanes like [1.1.1], it still requires careful handling; it polymerizes in solution with a half-life of about 20 hours at 195°C . This product is provided For Research Use Only (RUO) . It is not intended for use in diagnostic or therapeutic procedures for humans or animals, nor for any other form of personal use . Researchers should handle this compound with appropriate safety precautions, considering its reactive nature and sensitivity to oxygen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19074-25-0

Molecular Formula

C6H3BrClNO3

Molecular Weight

108.18 g/mol

IUPAC Name

tricyclo[3.2.1.01,5]octane

InChI

InChI=1S/C8H12/c1-2-7-4-5-8(7,3-1)6-7/h1-6H2

InChI Key

FYWVNXHGOQXBTP-UHFFFAOYSA-N

SMILES

C1CC23CCC2(C1)C3

Canonical SMILES

C1CC23CCC2(C1)C3

Origin of Product

United States

Historical Context and Evolution of Propellane Research

The conceptual framework for propellanes was first introduced in 1966 by D. Ginsburg, who also established the nomenclature for this class of polycyclic hydrocarbons. This foundational work paved the way for theoretical and synthetic investigations into these highly strained molecules. Much of the foundational research on propellanes occurred between 1970 and 1990, a period during which many parent propellanes were first synthesized. scripps.edu

The first successful synthesis of [3.2.1]propellane was reported in 1968, a notable achievement in the chemistry of strained hydrocarbons. Early synthetic methods often involved the thermal cycloreversion of pre-strained precursors. The synthesis of tricyclo[3.2.1.0¹⁵]octane, the first hydrocarbon to feature carbons with an "inverted" tetrahedral geometry, was a significant milestone. acs.org This initial work highlighted its unusual reactivity, particularly towards oxygen, while also noting its surprising thermal stability despite its high strain. acs.org The field of propellane chemistry has seen periods of intense activity, largely driven by academic interest in using these compounds as models to study ring strain in organic systems. scripps.edu

Defining the 3.2.1 Propellane Molecular Architecture

The molecular architecture of [3.2.1]propellane is defined by its tricyclic structure where three rings share a common carbon-carbon bond. The numbers in "[3.2.1]" denote the number of carbon atoms in the bridges connecting the two central bridgehead carbon atoms. wikipedia.org Therefore, this compound consists of a three-carbon bridge, a two-carbon bridge, and a one-carbon bridge, all fused to the central C-C bond. Its systematic IUPAC name is tricyclo[3.2.1.0¹⁵]octane. nist.gov

This arrangement forces the bridgehead carbons into a distorted, inverted tetrahedral geometry, which is the primary source of the molecule's significant strain energy. wikipedia.org The strain energy of this compound has been calculated to be 67 kcal/mol. wikipedia.org While this is a high value, it is notably less than that of smaller, more strained propellanes like [1.1.1]propellane. Theoretical studies, particularly using the electron localization function (ELF), have been employed to understand the nature of the bonding between the bridgehead carbons in propellanes. For larger propellanes like this compound, the bonding is described as a covalent form, in contrast to smaller propellanes which exhibit a mix of ionic and covalent character in their central bond. researchgate.net

Computed Strain Energies of Various Propellanes
PropellaneStrain Energy (kcal/mol)
[1.1.1]Propellane98
[2.1.1]Propellane86
[2.2.1]Propellane82
[2.2.2]Propellane93
[3.1.1]Propellane76
This compound67

Significance of 3.2.1 Propellane As a Model System in Organic Chemistry

[3.2.1]Propellane serves as an important model system in organic chemistry for several reasons. Its intermediate strain energy, positioned between the highly reactive smaller propellanes and the less strained larger ones, allows for the study of the relationship between molecular strain and chemical reactivity. The reactivity of propellanes is largely driven by the release of this strain upon the cleavage of the central carbon-carbon bond. wikipedia.org

The compound's unique structure and reactivity make it a valuable tool for investigating reaction mechanisms. For instance, the marked difference in reactivity between this compound and the isomeric [4.2.1]propellane, with the former being significantly more reactive, has been a subject of study to understand the factors governing the reactions of strained systems. ysu.am Computational modeling is frequently used to explore its reactivity and predict its behavior in various chemical environments, indicating that its inherent strain can facilitate reactions that would be unfavorable for less strained molecules. Furthermore, the study of substituted [3.2.1]propellanes has been part of computational research experiences for undergraduates, highlighting its utility in an educational context for exploring concepts of molecular conformation and strain. sciepub.com

Overview of Current Academic Research Trajectories for 3.2.1 Propellane

Quantum Chemical Approaches to this compound Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic distribution, molecular orbitals, and energetic properties of molecules. For this compound, these methods help to rationalize its structural stability and reactivity patterns.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure of molecules, including strained systems like propellanes. DFT calculations, often employing hybrid exchange-correlation functionals, have been used to study the bonding topology and electronic distribution within the propellane framework. Specifically, studies analyzing the Electron Localization Function (ELF) have categorized the bonding in various propellanes. For this compound, identified as propellane (V) in a comprehensive study, DFT calculations at the B3LYP/cc-pVTZ level indicate that it, along with other larger propellanes, exhibits a purely covalent bonding character in its interbridgehead bond. This contrasts with smaller propellanes, such as [1.1.1]propellane, which show a coexistence of covalent and ionic resonance forms. researchgate.netnih.gov

While specific quantitative electronic structure data (e.g., precise orbital energies, charge distributions) for this compound from DFT calculations are not extensively detailed in the provided literature snippets, the methodology has been crucial in establishing its bonding classification. DFT has also been applied to understand transition states in propellane synthesis, with specific calculations on related systems showing energy barriers for different reaction pathways.

Coupled-Cluster Methods in Structural Elucidation

Coupled-Cluster (CC) methods represent a high-level ab initio quantum chemical approach, renowned for its accuracy in describing electron correlation and providing precise molecular geometries and energies. These methods are often employed to validate findings from lower-level theories or to provide benchmark data for complex electronic structures.

While detailed studies employing Coupled-Cluster methods specifically for the structural elucidation of this compound were not found in the provided search results, these methods have been applied to related propellane systems. For instance, CC calculations have been used to investigate the relative strain energies in [1.1.1]propellane and its derivatives. researchgate.net The application of CC methods in computational chemistry is generally aimed at achieving high accuracy for molecular properties, including bond lengths, bond angles, and vibrational frequencies, which are critical for understanding the strain and electronic nature of molecules like propellanes. nih.gov The absence of specific CC data for this compound in the current literature search suggests that such investigations may be less common or not yet widely published compared to DFT-based analyses.

Characterization of the Interbridgehead Carbon-Carbon Bond in this compound

The central C–C bond in propellanes is a focal point of interest due to the significant ring strain and the unusual bonding environment it creates. Theoretical models and advanced analytical techniques are employed to dissect its nature.

Theoretical Models of Charge-Shift Bonding

The concept of "charge-shift bonding" (CSB) proposes a class of chemical bonds whose stability arises significantly from the resonance of ionic forms, rather than solely from the covalent sharing of electrons. In a typical covalent bond, electron density is concentrated between the bonded atoms. In contrast, CSBs are characterized by lower electron density in the internuclear region and stabilization derived from the mixing of covalent and ionic valence bond structures. comporgchem.comwikipedia.org

While the most extensive discussions of charge-shift bonding in propellanes are centered on [1.1.1]propellane, where the central bond is considered a prime example, the underlying theoretical framework can be extended to other propellanes. Studies utilizing Electron Localization Function (ELF) analysis suggest that the bonding character in propellanes varies with ring size. For smaller propellanes like [1.1.1], [2.1.1], and [3.1.1], ELF analysis reveals a coexistence of covalent and ionic resonance forms, with significant ionic character. researchgate.netnih.gov In contrast, larger propellanes, including this compound, are reported to exhibit only the covalent form in ELF analysis, indicating a deviation from the pronounced charge-shift character observed in their smaller counterparts. researchgate.netnih.gov This suggests that while the concept of charge-shift bonding is relevant to the propellane family, its manifestation in this compound is likely different, leaning more towards a classical covalent description as determined by ELF.

Analysis of Sigma-Pi Delocalization Effects

Delocalization of electron density, particularly involving sigma (σ) and pi (π) orbitals, plays a crucial role in stabilizing molecular structures and influencing reactivity. In the context of propellanes, studies have explored how the unique cage structure facilitates delocalization.

For [1.1.1]propellane, computational studies have proposed that its reactivity profile is explained by a moldable, delocalized electron density arising from the mixing of inter-bridgehead σ-bonding and antibonding orbitals. This σ-π delocalization is suggested to relieve Pauli repulsion within the cage and allows the molecule to interact with various types of chemical species. amazonaws.comchemrxiv.orgchemrxiv.orgrsc.org The stabilization of adducts in reactions with anions and radicals is attributed to increased σ-π delocalization, while reactions with cations involve charge transfer to relieve internal repulsion. amazonaws.comchemrxiv.orgchemrxiv.orgrsc.org

While these findings are primarily associated with [1.1.1]propellane, the general principle of electron delocalization in strained systems is a relevant concept for understanding propellane chemistry. However, the specific extent and nature of sigma-pi delocalization in this compound, and how it influences its bonding and reactivity, are not as extensively detailed in the provided literature as for its [1.1.1] counterpart. The structural differences, particularly the larger bridge sizes in this compound, likely lead to distinct delocalization patterns.

Electron Localization Function (ELF) Analysis of Bonding Topology

The Electron Localization Function (ELF) is a powerful tool for visualizing and quantifying electron localization in chemical systems, providing insights into the nature of chemical bonds. jussieu.frwikipedia.org It maps the probability of finding an electron in the neighborhood of a reference electron, allowing for the identification of lone pairs, covalent bonds, and ionic contributions.

As mentioned previously, ELF analysis has been applied to a series of propellanes, including this compound, using DFT at the B3LYP/cc-pVTZ level. researchgate.netnih.gov This analysis categorizes the bonding between the bridgehead carbon atoms. The findings indicate a clear distinction based on the size of the bridging rings:

Smaller Propellanes ([1.1.1], [2.1.1], [3.1.1]): These exhibit a coexistence of two resonance forms: one with a nonbonding electron pair delocalized outside the cage (ionic character) and another with a direct bridge bond (covalent character). The ELF basin populations quantify the weight of these forms, with smaller propellanes showing significant ionic contributions (e.g., 94% ionic for [1.1.1]).

Larger Propellanes ([2.2.1], [3.2.1], [2.2.2], [3.3.1], [3.2.2], [3.3.2], [3.3.3]): These propellanes, including this compound, are characterized by presenting only the covalent form in ELF analysis. This suggests that the interbridgehead bond in this compound is predominantly covalent, lacking the pronounced ionic resonance contributions seen in smaller propellanes. researchgate.netnih.gov

This ELF analysis provides a clear topological description of the bonding in this compound, classifying its interbridgehead bond as primarily covalent, a characteristic shared with larger propellane systems.

Table 1: Bonding Character in Propellanes Based on ELF Analysis

Propellane TypeRing SizesBonding Character (Interbridgehead Bond)Reference
[1.1.1]Propellane3, 1, 1Coexistence of covalent and ionic forms (94% ionic) researchgate.netnih.gov
[2.1.1]Propellane3, 2, 1Coexistence of covalent and ionic forms (88% ionic) researchgate.netnih.gov
[3.1.1]Propellane3, 3, 1Coexistence of covalent and ionic forms (53% ionic) researchgate.netnih.gov
This compound 3, 2, 1 Purely covalent form researchgate.netnih.gov
[2.2.1]Propellane3, 2, 2Purely covalent form researchgate.netnih.gov
[2.2.2]Propellane3, 2, 3Purely covalent form researchgate.netnih.gov

Table 2: Strain Energies of Selected Propellanes

Propellane TypeStrain Energy (kcal/mol)Reference
[1.1.1]Propellane98
This compound 67

Compound Name Table:

Common NameChemical FormulaCAS Number
This compoundC₈H₁₂19074-25-0

Geometrical Distortions and Inverted Tetrahedral Configurations at Bridgehead Carbons in this compound

The defining feature of propellanes, including this compound, is the highly strained nature of the interbridgehead bond. This strain forces the two bridgehead carbon atoms into geometries that deviate significantly from ideal tetrahedral () hybridization. Computational studies reveal that these bridgehead carbons exhibit inverted tetrahedral configurations wikipedia.orgysu.amresearchgate.net. In this compound, the three bridges emanating from each bridgehead carbon are constrained by the cyclic structure. This constraint leads to significant bond angle compression and distortion.

While specific detailed geometric parameters for this compound itself are not extensively detailed in the provided search results, the general trend for propellanes indicates that the bond angles at the bridgehead carbons are compressed. For instance, in smaller propellanes like [1.1.1]propellane, the bridgehead carbons are described as having all four bonds directed into a single hemisphere, a clear indication of inversion mdpi.com. For this compound, the presence of a one-carbon bridge (the in its nomenclature) contributes to this severe distortion. The interbridgehead C-C bond is notably short and exhibits unusual bonding characteristics, often described as a charge-shift bond due to the significant overlap of orbitals directed away from the nucleus wikipedia.orgresearchgate.net. This inverted geometry is a direct consequence of the molecule's attempt to relieve strain by minimizing the torsional and angle strain associated with the fused ring system.

Quantification and Distribution of Strain Energy within the this compound Framework

The high degree of strain in propellanes is a central theme in their study, and this compound is no exception. Strain energy in these molecules arises from a combination of angle strain, torsional strain, and van der Waals repulsions, all stemming from the forced proximity of atoms and the deviation from ideal bond angles and lengths.

Comparative Analysis of Strain Energy with Other Propellane Homologs

Computational methods are frequently employed to quantify and compare the strain energies of various propellane structures. According to available data, this compound possesses a computed strain energy of approximately 67 kcal/mol wikipedia.org. This value places it as having a moderate strain energy compared to other propellane homologs.

For context, other propellanes exhibit varying degrees of strain:

[1.1.1]Propellane: This smallest propellane is exceptionally strained, with a reported strain energy of 98 kcal/mol wikipedia.org. Its extreme strain is attributed to the three fused cyclopropane (B1198618) rings, leading to a highly compressed and inverted central C-C bond.

[2.2.2]Propellane: This propellane, featuring three fused cyclobutane (B1203170) rings, has an estimated strain energy of 93 kcal/mol wikipedia.org.

[3.1.1]Propellane: This homolog has a reported strain energy of 76 kcal/mol wikipedia.org.

The trend suggests that as the size of the bridges increases (e.g., moving from [1.1.1] to [2.1.1], [2.2.1], [3.2.1]), the strain energy generally decreases, although the sequence is not always monotonic and can be influenced by specific ring fusions wikipedia.orgmdpi.com. The value of 67 kcal/mol for this compound indicates a significant but less extreme strain compared to the highly reactive [1.1.1]propellane. This intermediate strain level contributes to its isolability and distinct reactivity profile compared to its smaller, more reactive counterparts wikipedia.org.

Energetic Landscape of this compound

The energetic landscape of this compound is characterized by its inherent strain, which makes the molecule reactive, particularly at the central C-C bond. While detailed potential energy surface scans or extensive conformational analyses for this compound are not explicitly detailed in the provided search snippets, its energetic properties can be inferred from its reactivity and stability relative to other propellanes.

The strain energy of 67 kcal/mol means that the molecule is thermodynamically driven to undergo reactions that relieve this strain. For instance, this compound is known to combine spontaneously with oxygen at room temperature to form a copolymer, a process driven by the release of strain energy upon ring opening wikipedia.org. Similarly, its reactivity with radicals and anions, leading to the formation of less strained bicyclic structures, is a manifestation of its energetic landscape, where strain release is a primary driving force wikipedia.orgacs.org.

Computational studies often explore the feasibility of forming propellanes by examining the energy differences between the propellane and its precursors mdpi.com. For this compound, its isolable nature suggests that its energy minimum is accessible and that it is more stable than certain highly strained or transient propellane species. The energetic profile indicates that while it is strained, it is sufficiently stable to be isolated and handled under ambient conditions, unlike some of the more strained propellanes which may only exist in low-temperature matrices or undergo rapid polymerization wikipedia.org.

Seminal Syntheses of this compound

The pioneering efforts in synthesizing strained polycyclic systems, including propellanes, laid the groundwork for understanding their unique chemical behavior. The first successful syntheses of this compound were reported in the late 1960s and early 1970s, marking significant milestones in the field of strained hydrocarbon chemistry.

One of the early preparative routes involved the reaction of 1,5-diiodobicyclo[3.2.1]octane with butyllithium (B86547), which provided a convenient pathway to the this compound skeleton acs.org. Another notable method, attributed to Gassman, utilized the decomposition of diazomethane (B1218177) in the presence of a copper(I) chloride catalyst, yielding this compound in moderate yields (50-65%) scripps.edu. Early investigations also explored thermal cycloreversion of pre-strained precursors. For instance, flash vacuum pyrolysis (FVP) of appropriately substituted bicyclo[3.2.1]octene derivatives at elevated temperatures (520–690°C) was shown to produce stereoisomeric dienes via specific disrotatory pathways . These foundational syntheses, though often requiring specialized conditions, established the feasibility of accessing the this compound framework and provided initial insights into its reactivity.

MethodKey Reagents/ConditionsYield (%)Reference(s)
Reaction of 1,5-diiodobicyclo[3.2.1]octane with butyllithium1,5-diiodobicyclo[3.2.1]octane, n-BuLiNot specified acs.org
Diazomethane decompositionCH₂N₂, CuCl (catalyst)50-65 scripps.edu
Flash Vacuum Pyrolysis (FVP) of substituted precursorsTrans-disubstituted propellanes, 520–690°CNot specified

Contemporary Strategies for this compound Scaffold Construction

Modern synthetic chemistry has expanded the repertoire of methods for constructing propellane scaffolds, often leveraging the inherent strain of these molecules to drive reactions and enable novel transformations.

Intramolecular Cyclization Pathways

Intramolecular cyclization strategies offer elegant routes to complex polycyclic systems, including propellanes. While much of the recent literature on intramolecular cyclization has focused on the synthesis of bicyclo[1.1.1]pentanes (BCPs), the underlying principles and methodologies are adaptable to other caged bicyclic structures. For example, novel approaches utilizing intramolecular coupling of cyclobutanone (B123998) derivatives have been developed to access various caged bicyclic molecules, ranging from [2.1.1] to [3.2.1] scaffolds chemrxiv.orgresearchgate.netscilit.comnih.govresearchgate.netcapes.gov.br. These methods often involve the formation of reactive intermediates that undergo ring closure to form the strained propellane core. Additionally, strategies involving Diels-Alder reactions, followed by subsequent transformations such as ring-closing metathesis (RCM), have been employed to construct propellane moieties within larger molecular frameworks nih.gov.

Strain-Release Driven Synthetic Approaches

The significant strain energy inherent in propellanes makes them prime candidates for strain-release driven reactions, which are often highly efficient and selective. Photochemical methods have emerged as powerful tools in this area. For instance, photocatalytic annulation strategies, employing iridium complexes under blue LED irradiation, have been developed for the assembly of propellane structures, such as in the synthesis of diphosphine ligands from [3.1.1]propellane acs.orgnih.gov. These reactions typically involve the generation of reactive radical species that initiate ring-opening and subsequent bond formation, driven by the release of strain.

The general principle of strain-release is central to many propellane transformations. The breaking of the strained central carbon-carbon bond in propellanes can be triggered by various reagents, including nucleophiles, electrophiles, and radicals, leading to the formation of new chemical entities acs.orgnih.govunipd.it. These approaches are valuable for accessing functionalized derivatives and for creating novel materials.

Stereoselective Synthesis of Substituted [3.2.1]Propellanes

Achieving stereocontrol in the synthesis of substituted propellanes is crucial for accessing specific isomers with desired properties, particularly in the context of medicinal chemistry and materials science. While direct stereoselective syntheses of this compound itself are less detailed in the literature compared to its derivatives or related systems, insights can be drawn from studies on similar strained polycycles.

Computational studies have provided valuable predictions regarding the stereochemical outcomes of propellane formation. For instance, density functional theory (DFT) calculations have elucidated transition states for propellane synthesis, revealing differing energy barriers for trans-product formation (e.g., 6.4 kcal/mol for a "down-disrotatory" pathway) compared to competing cis-pathways (e.g., 8.6 kcal/mol barrier due to steric clashes) . This suggests that subtle changes in reaction conditions or precursor structure can influence the stereochemical outcome.

Furthermore, studies on related propellanes, such as the stereoselective synthesis of [3.3.3]propellanes via treatment of tetracyclic structures with tributyltin hydride and azobisisobutyronitrile (AIBN), demonstrate the utility of radical-mediated approaches for stereocontrol scispace.com. Similarly, the high stereospecificity observed in the palladium-catalyzed rearrangement of sulfone derivatives to form endo-configured bicyclo[3.2.1]octan-8-ones highlights the potential for developing stereoselective routes to [3.2.1]-containing frameworks researchgate.net. The controlled decomposition of specific diiodobicyclo[3.2.1]octane precursors using butyllithium offers a preparative route, and the stereochemical implications of such reactions are areas of ongoing interest acs.org.

Computational Predictions and Validation of Synthetic Routes to this compound

Computational chemistry plays an indispensable role in modern synthetic strategy, particularly for strained molecules like propellanes. Density Functional Theory (DFT) calculations are frequently employed to predict reaction pathways, identify transition states, and assess the stability of proposed intermediates and products unipd.itmdpi.comfrontiersin.orgrsc.org.

For this compound and its synthetic precursors, computational modeling can elucidate the energetic feasibility of bond formation and breakage, thereby guiding experimental efforts. Studies have shown that computational optimization of precursor geometries can spontaneously lead to propellane formation, suggesting that these strained molecules are energetically accessible and thus promising synthetic targets mdpi.com. The analysis of central bridgehead-bridgehead bond lengths and total strain energies, derived from computational studies, helps in identifying the most viable synthetic routes mdpi.com.

Moreover, computational methods are instrumental in understanding the mechanisms of strain-release reactions and predicting their stereochemical outcomes unipd.itrsc.org. By simulating reaction pathways, researchers can identify critical transition states and energy barriers, which inform the optimization of reaction conditions for yield and selectivity. The integration of computational predictions with experimental validation is crucial for the efficient and rational design of synthetic routes to this compound and its derivatives.

Chemoenzymatic Synthesis of this compound Scaffolds

Based on the available literature, there is no direct evidence or significant mention of chemoenzymatic synthesis specifically applied to the construction of the this compound scaffold or its immediate precursors. While chemoenzymatic approaches are a rapidly growing area in organic synthesis, particularly for complex natural products and pharmaceuticals, their application to propellane frameworks, including this compound, does not appear to be a prominent research focus in the reviewed literature mdpi.combeilstein-journals.org. Therefore, this area is considered not applicable for this compound based on current findings.

Fundamental Principles Governing this compound Reactivity due to Ring Strain

The reactivity of this compound is fundamentally driven by the substantial strain energy stored within its molecular structure. This strain arises from the distortion of the tetrahedral geometry at the two bridgehead carbon atoms where the three rings are fused. The strain energy of this compound has been estimated to be around 67 kcal/mol. wikipedia.org This value is lower than that of the highly strained [1.1.1]propellane (approximately 98 kcal/mol) but is significant enough to make the central interbridgehead carbon-carbon bond susceptible to cleavage. wikipedia.org

The release of this stored energy provides the thermodynamic driving force for many of the reactions that this compound undergoes. wikipedia.org The molecule's unique geometry, a consequence of this strain, facilitates reactions that would be energetically unfavorable for less strained compounds. This inherent reactivity makes this compound a valuable, albeit less explored, building block in organic synthesis for creating complex molecular architectures. chemrxiv.org

Table 1: Comparison of Strain Energies in Various Propellanes

Propellane Strain Energy (kcal/mol)
[1.1.1]Propellane 98 wikipedia.org
[2.1.1]Propellane 86 wikipedia.org
[2.2.1]Propellane 82 wikipedia.org
[3.1.1]Propellane 76 wikipedia.org
This compound 67 wikipedia.org
[2.2.2]Propellane 93 wikipedia.org

Homolytic Cleavage and Radical Reactions of the Interbridgehead Bond

Homolytic cleavage involves the breaking of a covalent bond where each of the resulting fragments retains one of the originally bonded electrons. allen.inchemistrysteps.com In this compound, the strained interbridgehead bond is susceptible to this type of cleavage, leading to the formation of a diradical species. This process is often the initial step in various radical-mediated transformations.

The central bond of this compound can undergo addition reactions with radical species. The mechanism typically involves the attack of a radical on one of the bridgehead carbons, leading to the homolytic cleavage of the central C-C bond and the formation of a bicyclo[3.2.1]octyl radical intermediate. This intermediate can then participate in further reactions.

Propellanes with small rings, including this compound, can undergo polymerization through the cleavage of the central C-C bond. wikipedia.orgwikiwand.com This process results in a diradical with two active centers that can link together to form a linear polymer. wikipedia.org A notable example is the spontaneous reaction of this compound with oxygen at room temperature, which produces a copolymer. wikipedia.orgwikiwand.com In this copolymer, the opened [–C₈H₁₂–] units alternate with peroxide [–O–O–] groups. wikipedia.orgwikiwand.com

While specific studies on initiator effects for this compound are not extensively documented, the principles can be inferred from the broader class of propellanes, particularly the well-studied [1.1.1]propellane. Radical reactions of propellanes are often initiated by thermal or photochemical means. beilstein-journals.orgresearchgate.net

Common radical initiators used for propellane chemistry include:

Azo compounds , such as azobisisobutyronitrile (AIBN), which decompose upon heating to generate radicals. beilstein-journals.orgresearchgate.net

Peroxides , like dilauroyl peroxide (DLP) or di-tert-butyl peroxide (DTBP), which can initiate radical chains. researchgate.netrhhz.net

Trialkylboranes , such as triethylborane, are effective radical initiators at room temperature, often in the presence of trace oxygen. rhhz.netnih.govacs.org

Photochemical initiation , using UV light or visible-light photocatalysts like iridium complexes, can also be employed to generate the initial radical species. beilstein-journals.orgrhhz.net

The choice of initiator can influence the reaction pathway and efficiency, with milder methods like photoredox catalysis offering greater functional group tolerance. rhhz.netnih.gov

Mechanisms of Radical Addition and Polymerization

Heterolytic Cleavage and Polar Reactions of this compound

Heterolytic cleavage is a bond-breaking process in which the entire bonding electron pair is transferred to one of the resulting fragments, leading to the formation of ions. allen.inchemistrysteps.com For this compound, polar reactions involving heterolytic cleavage of the central bond are also a key aspect of its reactivity.

The strained central bond of this compound can be attacked by nucleophiles. While radical additions are often more facile for small-ring propellanes, nucleophilic additions can occur, typically proceeding with cleavage of the interbridgehead bond to relieve ring strain. scripps.edu The reaction of propellanes with anions results in the formation of bicyclic systems. wikipedia.org For instance, the reaction with organolithium or Grignard reagents represents a potential, albeit sometimes slow, pathway for the functionalization of the propellane core. scripps.edu

Electrophilic attack on this compound can also lead to the cleavage of the central bond. Studies on the acetolysis of this compound indicate its susceptibility to electrophilic cleavage. lookchem.com In some cases, electrophilic reactions can lead to rearrangements of the carbocyclic framework, which may not always be a synthetically useful pathway for preserving the bicyclic structure. scripps.edu Cationic species can cause the decomposition of the tricyclic core into monocyclic systems through the opening of bridged bonds.

Nucleophilic Attack Pathways

Thermal Rearrangements and Isomerization Pathways of this compound

This compound, also known as tricyclo[3.2.1.01,5]octane, is noted for its considerable thermal stability, especially when compared to smaller, more strained propellanes. wikipedia.orgysu.am Unlike [1.1.1]propellane which undergoes thermal isomerization at a much lower temperature (114 °C), this compound is remarkably resistant to thermolysis. wikipedia.orgscripps.edu

Early studies indicated that its primary thermal decomposition pathway at moderately high temperatures is polymerization. When heated in a diphenyl ether solution at 195 °C, this compound undergoes polymerization with a half-life of approximately 20 hours. wikipedia.org This process is believed to initiate via the homolytic cleavage of the central C-C bond, forming a diradical intermediate which then propagates to form a polymer chain. wikipedia.orgwikiwand.com

At significantly higher temperatures, a specific isomerization pathway has been identified. Gas-phase thermolysis at 320 °C results in the cleavage of the central bond and subsequent rearrangement to form 1,3-dimethylenecyclohexane. ysu.am This transformation highlights a distinct, high-energy unimolecular rearrangement pathway.

Further mechanistic insights have been gleaned from studies on substituted this compound derivatives. For instance, flash vacuum pyrolysis (FVP) of trans-disubstituted [3.2.1]propellanes at temperatures ranging from 520–690°C was found to yield stereoisomeric dienes. This ring-opening proceeds through a concerted "down-disrotatory" mechanism, providing a model for the stereochemical course of thermal cycloreversion in this system.

Table 1: Thermal Reactivity of this compound
ConditionTemperatureObserved ProcessProduct(s)Key Mechanistic Insight
Solution (diphenyl ether)195 °CPolymerizationPoly(this compound)Homolytic cleavage of the central C-C bond initiates polymerization. wikipedia.org
Gas Phase320 °CIsomerization1,3-DimethylenecyclohexaneHigh-temperature unimolecular rearrangement pathway. ysu.am
Flash Vacuum Pyrolysis (FVP) of substituted derivatives520–690 °CCycloreversionStereoisomeric dienesProceeds via a "down-disrotatory" pathway.

Photochemical Reactions of this compound

The photochemical reactivity of this compound is less explored than its thermal behavior, but specific studies have revealed its susceptibility to photocatalyzed radical reactions. The central, strained C-C bond is the primary site of reactivity, readily engaging with photochemically generated radical species.

A significant finding in this area is the use of this compound in a photocatalyzed annulation reaction to synthesize diphosphine derivatives. In this process, an iridium-based photocatalyst, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, is excited by blue LED light. The excited photocatalyst facilitates the homolytic cleavage of a P-P bond in a diphosphine oxide precursor, generating a phosphorus-centered radical. This radical then adds to the central bond of this compound, opening the tricyclic structure to form a bicyclo[3.2.1]octyl radical intermediate. Subsequent radical-radical coupling leads to the final diphosphine product with yields of up to 74%. This study demonstrates a controlled, strain-driven radical addition to the propellane core under mild photochemical conditions.

Another reaction, while not strictly photochemical, underscores the compound's reactivity towards diradical species. This compound reacts spontaneously with molecular oxygen (a ground-state diradical) at room temperature. wikipedia.org This reaction results in the formation of a copolymer, with bicyclo[3.2.1]octane units alternating with peroxide (-O-O-) bridges. wikipedia.orgwikiwand.com This behavior is consistent with a mechanism involving the cleavage of the central bond to form a diradical that is then trapped by oxygen.

Table 2: Photochemical and Radical Reactivity of this compound
Reaction TypeReagentsConditionsProductKey Mechanistic Insight
Photocatalyzed Radical AnnulationDiphosphine oxides, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6Blue LED irradiationDiphosphine derivativesStrain-driven radical addition to the central C-C bond.
Reaction with DiradicalMolecular Oxygen (O2)Room TemperatureAlternating copolymer with peroxide bridgesSpontaneous reaction with a diradical species, leading to copolymerization. wikipedia.orgwikiwand.com

Theoretical Considerations for High-Energy Materials Incorporating this compound Moieties

The unique structural characteristics of this compound, particularly its inherent ring strain, present theoretical avenues for its consideration in the design of high-energy materials. While not as extensively studied for energetic applications as some other strained systems like [1.1.1]propellane, theoretical investigations into its properties can illuminate its potential as a building block or a component within more complex energetic formulations. The focus here is on the theoretical underpinnings that would make such an incorporation viable, drawing parallels from the broader field of strained hydrocarbons in energetic materials.

1 Strain Energy and Enthalpy of Formation

The defining feature of propellanes is their significant ring strain, which arises from the distorted tetrahedral geometry at the bridgehead carbons and the resulting strained interbridgehead bond. For this compound, the strain energy has been estimated to be approximately 67 kcal/mol wikipedia.org. This value is considerably lower than that of [1.1.1]propellane (around 98 kcal/mol) wikipedia.org, but still substantial enough to contribute to a higher enthalpy of formation compared to unstrained hydrocarbons of similar molecular weight.

2 Decomposition Pathways and Energetics

The theoretical analysis of high-energy materials heavily relies on understanding their decomposition pathways and the associated energy release. Strained molecules like propellanes are prone to decomposition reactions that relieve this strain, often in a rapid and exothermic manner. For this compound, the breaking of the central interbridgehead bond is a primary source of strain relief wikipedia.orgscripps.edu.

Computational studies can map out potential decomposition mechanisms, identifying transition states and activation energies. For example, studies on related propellanes have shown that thermal decomposition can involve ring-opening or fragmentation pathways znaturforsch.comresearchgate.netnih.gov. The specific energetics of these pathways, including the bond dissociation energies of the strained bonds within the this compound framework, are critical parameters. Theoretical methods like DFT and ab initio calculations are employed to predict these values, providing insights into the stability and reactivity of the molecule under various conditions mdpi.comresearchgate.netznaturforsch.comnih.govsioc-journal.cn. Understanding these decomposition energetics is vital for predicting the performance characteristics of energetic materials, such as detonation velocity and sensitivity. The ability of the this compound structure to undergo rapid, exothermic decomposition upon initiation would be a key theoretical consideration for its use in explosives or propellants.

3 Computational Modeling of Energetic Properties

The predictive power of computational chemistry is indispensable in the design of novel high-energy materials. For molecules incorporating this compound moieties, computational modeling can assess various properties relevant to energetic performance. This includes calculating:

Heat of Formation () : As mentioned, this quantifies the stored energy. Theoretical methods can provide reliable estimates liu.eduanl.govchemeo.com.

Density : Higher density is generally correlated with higher energy density. Computational methods can predict molecular packing and crystal densities researchgate.net.

Detonation Properties : Parameters like detonation velocity and pressure can be estimated using specialized computational packages that model explosive performance researchgate.net.

Sensitivity : Theoretical calculations can also offer insights into the sensitivity of a compound to impact, friction, or electrostatic discharge, although experimental validation is often necessary.

Density Functional Theory (DFT) is a widely used computational tool for these purposes, with various functionals and basis sets being evaluated for their accuracy in predicting the properties of strained systems and energetic molecules mdpi.comresearchgate.netsioc-journal.cnresearchgate.net. By performing these calculations on hypothetical molecules containing this compound units, researchers can screen a vast number of potential candidates before committing to costly and time-consuming synthesis. The theoretical framework allows for the systematic modification of structures to optimize energetic performance, guided by computational predictions.

Applications of 3.2.1 Propellane in Contemporary Organic Synthesis and Materials Science

4 Energy Density Considerations

Energy density, both volumetric and gravimetric, is a paramount metric for high-energy materials, dictating their efficiency in applications ranging from explosives to propellants. The incorporation of strained ring systems like this compound can theoretically enhance energy density through several mechanisms:

High Enthalpy of Formation : The stored strain energy contributes directly to a higher enthalpy of formation, increasing the energy released per unit mass or volume.

Compact Structure : The rigid, cage-like structure of propellanes can lead to molecules with high densities, which is beneficial for volumetric energy density.

Efficient Decomposition : The strain-driven decomposition pathways can release this stored energy rapidly and exothermically, contributing to the power of the material.

Theoretical studies on related propellanes and other strained hydrocarbons have demonstrated a correlation between structural strain and energy density researchgate.netmdpi.com. For instance, molecules with multiple fused rings or compact cage structures often exhibit higher energy densities. While this compound itself may have a moderate strain energy compared to smaller propellanes, its rigid framework and the potential for functionalization to introduce energetic groups (e.g., nitro groups) make it a theoretically interesting scaffold for designing new high-energy-density materials. Computational modeling plays a crucial role in predicting how modifications to the this compound core might influence these critical energy density parameters.

Comparative Academic Perspectives on 3.2.1 Propellane Within the Propellane Family

Distinctions in Strain Profiles Across [n.m.k]Propellanes

The defining characteristic of propellanes is their significant ring strain, primarily arising from the highly distorted, often inverted tetrahedral geometry at the bridgehead carbons. This strain is a direct consequence of the molecular architecture, where the three bridges are constrained to meet at a single C-C bond. The magnitude of this strain generally correlates with the size of the bridges, with smaller bridges leading to greater distortion and higher strain energies.

Computed strain energies provide a quantitative measure of this distortion. For instance, the smallest propellane, [1.1.1]propellane, exhibits an exceptionally high strain energy, estimated at approximately 98 kcal/mol. In contrast, [3.2.1]propellane, featuring larger bridges, displays a considerably lower strain energy, calculated to be around 67 kcal/mol. This reduction in strain energy is a direct result of the increased flexibility afforded by the larger bridges, which allows for less severe deviations from ideal bond angles. Other propellanes also show variations in strain energy, generally decreasing as the bridge sizes increase, though specific arrangements can lead to unexpected trends. For example, [3.1.1]propellane has a strain energy of approximately 76 kcal/mol, while [2.1.1]propellane and [2.2.1]propellane are reported with strain energies of 86 and 82 kcal/mol, respectively.

Table 1: Computed Strain Energies of Selected Propellanes

PropellaneStrain Energy (kcal/mol)
[1.1.1]Propellane98
[2.1.1]Propellane86
[2.2.1]Propellane82
[3.1.1]Propellane76
This compound 67
[2.2.2]Propellane~90-93

Note: Strain energy values can vary depending on the computational methods used.

The lower strain energy of this compound, compared to its smaller-ringed counterparts, influences its stability and reactivity, making it more isolable and potentially offering more controlled chemical transformations.

Differential Reactivity Patterns: this compound vs. [1.1.1]Propellane and Other Small-Ring Propellanes

The high strain energy inherent in propellanes drives their characteristic reactivity, often involving the cleavage of the strained interbridgehead C-C bond. Academic research has identified distinct reactivity patterns, particularly in the well-studied [1.1.1]propellane, which serve as benchmarks for understanding other propellanes like [3.2.1].

Propellanes are known for their "omniphilic" reactivity, meaning they can react with a broad range of chemical species, including nucleophiles, electrophiles, and radicals. This behavior is largely attributed to the unique electronic structure of the interbridgehead bond, which can be conceptualized as a highly strained σ-bond.

[1.1.1]Propellane , the most extensively studied member, readily undergoes addition reactions with nucleophiles and radicals at the interbridgehead bond, typically leading to the formation of bicyclo[1.1.1]pentane (BCP) derivatives. This process is often described as "strain-relief" driven. Conversely, reactions with electrophiles and metals can lead to the decomposition of the propellane core, often via ring-opening mechanisms. Modern computational studies suggest that this broad reactivity is not solely due to strain relief but also to a delocalization of electron density across the propellane cage, enabling interactions with various reagents. Current time information in Aurangabad Division, IN.

This compound , while less explored in terms of its detailed reactivity profile, is understood to share some of these characteristics. Its intermediate strain energy suggests that while the interbridgehead bond is still labile, it may exhibit a more controlled reactivity compared to the hyper-reactive [1.1.1]propellane. Research indicates that propellanes, in general, can undergo reactions with anions and radicals at the interbridgehead bond, forming bicyclic units. However, specific studies on this compound often highlight its potential for controlled functionalization rather than the explosive reactivity seen in some smaller propellanes. For instance, while [3.1.1]propellane is reported to primarily undergo radical addition, the general omniphilic nature is a common theme across the propellane family, with variations dictated by the specific bridge sizes and resulting strain.

The propensity of propellanes to polymerize upon cleavage of the central C-C bond is another area where this compound shows distinct behavior compared to [1.1.1]propellane.

[1.1.1]Propellane is renowned for its ability to undergo facile polymerization. When initiated by radicals or through anionic mechanisms, the central C-C bond breaks, allowing monomer units to link together. This process leads to the formation of highly rigid, linear polymers known as "staffanes," which are essentially polymers of bicyclo[1.1.1]pentane units. The rigidity and unique structure of staffanes have garnered significant interest in materials science. rsc.orgwikipedia.org

In contrast, This compound exhibits a different polymerization behavior. It has been observed to react spontaneously with molecular oxygen at room temperature, yielding a copolymer. In this process, the propellane ring opens, and the resulting units alternate with peroxide (–O–O–) linkages in the polymer chain. This reaction with oxygen highlights a different pathway for strain release and polymerization, distinct from the C-C bond coupling observed in [1.1.1]propellane polymerization. The controlled polymerization of this compound, particularly its reaction with oxygen, offers avenues for creating novel polymeric materials with potentially different properties compared to staffane-based polymers. Current time information in Aurangabad Division, IN.wikipedia.org

Variations in Omniphilic Reactivity

Influence of Bridgehead Substitutions on Structural and Reactivity Characteristics

The influence of substituents on the structural integrity and reactivity of propellanes is a critical area of research, particularly for tuning their properties. While much of the detailed work on substituted propellanes has focused on the [1.1.1]propellane system, the general principles apply to other members of the family, including this compound.

Substitutions on the methylene (B1212753) bridges of propellanes can significantly alter their strain energy and, consequently, their reactivity. For example, computational studies on substituted [1.1.1]propellanes have shown that introducing heteroatoms (like O, S, NH) or electron-withdrawing groups (like CF₂, CO, SO₂) can modulate the total strain energy. In some cases, these substituents can help stabilize the highly strained structure, potentially lowering the energy barrier for reactions or even enabling the isolation of otherwise ephemeral species. mdpi.comresearchgate.netresearchgate.net

Direct research on bridgehead substitutions specifically on this compound is less prevalent in the readily accessible literature compared to substitutions on the bridges of [1.1.1]propellane. However, the fundamental understanding gained from studying substituted [1.1.1]propellanes indicates that modifications at any position within the propellane framework can tune its electronic and steric properties. This tuning is crucial for controlling reactivity, influencing polymerization behavior, and potentially designing propellane derivatives for specific applications, whether in materials science, medicinal chemistry, or as synthetic intermediates. The intermediate strain of this compound, combined with the potential for substitution, suggests a rich area for future exploration in tailoring its chemical behavior.

Future Directions in 3.2.1 Propellane Research

Untapped Synthetic Methodologies for [3.2.1]Propellane

The synthesis of this compound has historically relied on methods such as flash vacuum pyrolysis (FVP) of pre-strained precursors, which, while groundbreaking, often suffered from limited stereochemical control and potential side reactions due to the high temperatures involved . Compared to the extensively studied [1.1.1]propellane, the synthetic landscape for this compound remains less explored, indicating significant room for developing more efficient, selective, and sustainable synthetic routes.

Future research could focus on harnessing modern catalytic systems, drawing inspiration from advances in the synthesis of other propellane derivatives. For instance, transition metal-catalyzed cycloadditions, such as those employed for [3.3.3]propellanes psu.edu, represent an underexplored avenue for constructing the this compound core or its functionalized variants. The application of multi-component reactions (MCRs), which have proven effective for synthesizing diverse propellane structures, including heterocyclic analogues chemrxiv.orgresearchgate.net, could yield more complex this compound derivatives in a single, atom-economical step. Furthermore, exploring novel ring-closing strategies that offer greater control over stereochemistry and functional group tolerance would be invaluable. The development of milder reaction conditions and more accessible starting materials will be key to unlocking new synthetic pathways for this compound and its derivatives, moving beyond traditional high-energy approaches.

Advanced Spectroscopic Characterization Techniques for Elucidating this compound Reactivity Intermediates

Understanding the reaction mechanisms involving this compound, particularly its polymerization with oxygen wikipedia.org and potential ring-opening pathways, necessitates the detailed characterization of transient intermediates. While computational chemistry plays a significant role in predicting propellane behavior nih.govsciepub.comsciepub.commdpi.comresearchgate.netacs.org, experimental validation through advanced spectroscopic techniques is crucial.

The future direction lies in employing state-of-the-art spectroscopic methods to capture and analyze short-lived intermediates. Time-resolved spectroscopy, such as transient absorption spectroscopy and time-resolved nuclear magnetic resonance (TR-NMR), can provide insights into the dynamics of reactions as they occur du.ac.bd. Advanced NMR techniques, including 2D NMR experiments (e.g., COSY, NOESY, HMBC, HSQC) and variable temperature NMR, are essential for elucidating the complex structures and conformational dynamics of intermediates and reaction products du.ac.bd. Furthermore, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can offer critical information on the elemental composition and fragmentation patterns of reactive species, aiding in their identification. The application of these techniques to study the specific reaction pathways of this compound will provide a deeper mechanistic understanding, complementing computational predictions.

Development of Novel Computational Models for Predicting this compound Chemical Behavior

Computational chemistry has been instrumental in understanding the unique properties of propellanes, including their strain energies and reactivity swarthmore.eduwikipedia.org. Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been widely applied to study propellane formation and properties sciepub.comsciepub.commdpi.com. However, the development of novel computational models tailored to the specific strain profile and electronic characteristics of this compound is essential for more accurate predictions.

Future research should focus on integrating advanced computational approaches, such as machine learning (ML) and artificial intelligence (AI), into propellane chemistry. ML models, trained on extensive datasets of experimental and high-level theoretical calculations, could accelerate the prediction of reaction outcomes, stability, and properties of novel this compound derivatives sciepub.com. Furthermore, exploring more sophisticated quantum chemical methods that can accurately capture subtle electronic effects, such as the σ–π-delocalization proposed for [1.1.1]propellane nih.govwikipedia.org, could provide a more profound understanding of this compound's reactivity. Developing predictive models for polymerization kinetics and stereoselectivity, as well as for the feasibility of new synthetic routes, will be critical. Enhancing the accuracy of strain energy calculations for strained polycyclic systems, using methods like W1BD or CBS-APNO swarthmore.edu, will also contribute to better prediction of their chemical behavior.

Exploration of New Application Avenues for this compound Scaffolds in Material Science

The inherent rigidity and strain energy of the this compound scaffold have already suggested potential applications in high-energy materials and thermally stable polymers for applications like photoresists . However, the exploration of novel application avenues in material science is ripe for expansion.

The rigid, three-dimensional structure of this compound makes it an attractive building block for advanced materials. Future research could focus on incorporating this scaffold into novel polymer architectures to impart enhanced mechanical strength, thermal stability, or unique optical and electronic properties. Its defined geometry could be leveraged in the design of metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) for gas storage, catalysis, or separation applications. In supramolecular chemistry, propellane units could serve as rigid linkers or components in host-guest systems and self-assembled nanostructures.

Given the success of bicyclo[1.1.1]pentanes (BCPs) as bioisosteres in pharmaceuticals chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgacs.orgcapes.gov.br, the this compound scaffold could also find applications in biomaterials or as a component in drug delivery systems, offering a rigid, metabolically stable framework. Furthermore, exploring its potential in catalysis, perhaps through the development of this compound-based ligands, could open new avenues in homogeneous or heterogeneous catalysis. Continued investigation into its use in energetic materials, focusing on optimizing performance and safety, also remains a promising area.

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